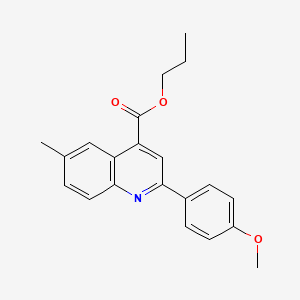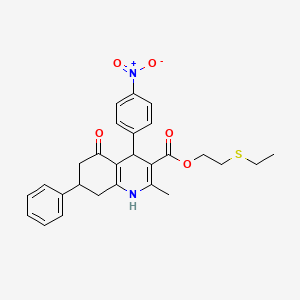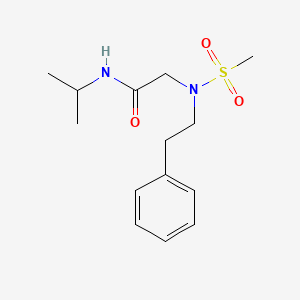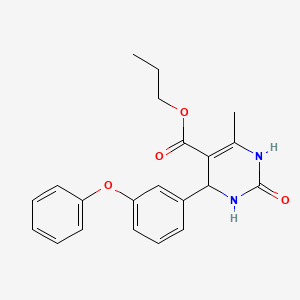
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as PMMQ, is a chemical compound that has caught the attention of researchers due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes that are involved in the inflammatory response. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that it is relatively easy to synthesize. propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has also been found to have low toxicity, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate.
Orientations Futures
There are several future directions for the study of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another potential direction is to study its neuroprotective effects and explore its potential use in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The 4-methoxychalcone is then reacted with methylamine and formaldehyde to form 2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxaldehyde. Finally, the propyl ester of the carboxylic acid is formed by reacting the aldehyde with propanol in the presence of a catalyst.
Applications De Recherche Scientifique
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZFZAOQKTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)


![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)
![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)